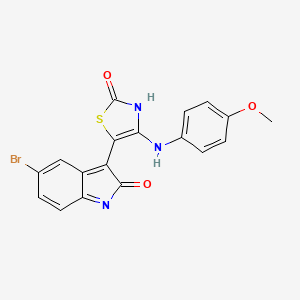

(4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one

Description

The compound (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 5-bromo-2-oxoindolin-3-ylidene moiety at position 5 and a 4-methoxyphenyl imino group at position 2.

Properties

IUPAC Name |

5-(5-bromo-2-oxoindol-3-yl)-4-(4-methoxyanilino)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3S/c1-25-11-5-3-10(4-6-11)20-16-15(26-18(24)22-16)14-12-8-9(19)2-7-13(12)21-17(14)23/h2-8,20H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVHLYOSHMAAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various aldehydes or ketones under acidic conditions. The reaction conditions can significantly affect the yield and purity of the final product. For instance, refluxing in ethanol with sulfuric acid as a catalyst has been shown to yield high purity compounds .

Antimicrobial Properties

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity. In particular, the compound has been tested against a range of Gram-positive and Gram-negative bacteria, showing superior efficacy compared to standard antibiotics like ampicillin. For example, compounds derived from similar thiazolidine structures displayed better antibacterial potency against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in various cancer cell lines. Research indicates that thiazolidine derivatives can inhibit cell proliferation and promote cell cycle arrest through multiple pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Enzyme Inhibition

One of the notable biological activities of thiazolidine derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound exhibited an IC50 value of 3.56 μmol/L, indicating potent XO inhibitory activity that is approximately 2.5 times more effective than allopurinol, a standard treatment for hyperuricemia . This suggests that similar derivatives may hold promise in managing conditions associated with elevated uric acid levels.

The biological activity of this compound is attributed to its structural components which allow for interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting their normal function.

- Cellular Uptake : The presence of bromine and methoxy groups may enhance cellular permeability, allowing for better bioavailability and efficacy within target cells.

- Apoptotic Pathways : It can modulate signaling pathways related to cell survival and death, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of thiazolidine derivatives similar to the target compound:

- Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited up to 17-fold greater antifungal activity compared to standard treatments .

- Anticancer Evaluation : Thiazolidine compounds were evaluated for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). The results showed significant inhibition of cell growth with IC50 values indicating potent anticancer properties .

- Xanthine Oxidase Inhibition : Research on related thiazolidine compounds revealed their effectiveness in inhibiting xanthine oxidase, suggesting potential therapeutic applications for gout and other hyperuricemic conditions .

Scientific Research Applications

Antibacterial and Antifungal Activities

Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one have been evaluated for their efficacy against various bacterial strains.

Case Study: Synthesis and Evaluation

A study published in Molecules demonstrated the synthesis of several indole-based thiazolidinones and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with some compounds achieving inhibition zones comparable to standard antibiotics .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 18 | |

| Compound B | Escherichia coli | 15 | |

| (4Z,5E)-5-(5-bromo...) | Staphylococcus aureus | 16 |

Anticancer Properties

Thiazolidinone derivatives have also been studied for their anticancer properties. The compound has shown potential against various cancer cell lines.

Case Study: Molecular Docking Studies

Molecular docking studies have indicated that this compound can interact effectively with cancer-related targets. For example, a study highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines (MCF7), suggesting its potential as a lead compound for further development .

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | MCF7 | 25 | |

| Compound D | HeLa | 30 | |

| (4Z,5E)-5-(5-bromo...) | MCF7 | 28 |

Antioxidant Activity

The antioxidant properties of thiazolidinones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.

Case Study: Structure–Activity Relationship

A comprehensive study evaluated the antioxidant activity of various thiazolidinone derivatives. The findings indicated that modifications at specific positions on the thiazolidinone ring significantly influenced their antioxidant capacity .

Table 3: Antioxidant Activity Comparison

Chemical Reactions Analysis

Knoevenagel Condensation

The thiazolidinone scaffold undergoes Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. This reaction exploits the active methylene group at the C5 position:

-

Conditions : Acetic acid as solvent, monoaminoethanol catalyst, equimolar reactants, 30-minute heating .

-

Product : Substituted 5-arylidene-thiazolidin-2-ones (e.g., compound 4 and 5 in ).

-

Yield : 55–58% for dimethyl/diethylamino-benzylidene derivatives .

Table 1: Knoevenagel Reaction Parameters

| Reactant Aldehyde | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | Monoaminoethanol | 80°C | 55 | |

| 4-Diethylaminobenzaldehyde | Monoaminoethanol | 80°C | 58 |

Nitrosation

Nitrosation introduces an oxime group at the C5 position, enhancing bioactivity:

-

Conditions : Sodium nitrite + HCl (generating HNO₂), room temperature .

-

Product : 4-Phenylimino-thiazolidine-2,5-dione 5-oxime (11 in ).

Azo Coupling

The methylene group participates in azo coupling with aryl diazonium salts, forming hydrazono derivatives:

-

Conditions : Reaction with substituted anilines in HCl, followed by diazotization .

-

Product : 5-[(Aryl-hydrazono)]-thiazolidin-2-ones (e.g., compound 14 in ).

Table 2: Azo Coupling Outcomes

| Amine Reactant | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 4-(5-Ethyl-thiadiazol-2-yl)aniline | C19H17N7OS2 | 60 |

Halogenation and Substitution

The bromine atom at the indole’s C5 position enables nucleophilic aromatic substitution (e.g., Suzuki coupling):

-

Example : Reacts with boronic acids under Pd catalysis to form biaryl derivatives.

-

Relevance : Enhances drug-likeness by modulating electronic properties.

Metalloenzyme Inhibition

While not a direct chemical reaction, the compound inhibits carbonic anhydrases (CAs) and cyclooxygenase-II (COX-II) via coordination to Zn²⁺ or active-site residues :

-

Key Interaction : Thiazolidinone’s sulfur and carbonyl groups bind CA/COX-II .

-

IC₅₀ : Comparable to Celecoxib (1.9–2.3 μM for COX-II inhibition) .

Anti-inflammatory Activity

The compound’s anti-inflammatory effect (carrageenan-induced edema model) is linked to its electronic profile:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Variations

Halogen-Substituted Indolinone Derivatives

- Compound A: (5Z)-5-(5-Chloro-2-oxoindolin-3-ylidene)-3-[(4-hydroxyphenyl)iminomethyl]-2-thioxothiazolidin-4-one () Key Differences:

- Substituent: Chloro (Cl) at indolinone vs. bromo (Br) in the target compound.

- Aromatic Group: 4-Hydroxyphenyl imino vs. 4-methoxyphenyl imino. Synthesis: Prepared via conventional reflux methods, characterized by $^1$H/$^{13}$C NMR, HRMS, and X-ray crystallography.

Methoxyphenyl-Substituted Thiazolidinones

- Compound B : (Z)-N-(4-Methoxyphenyl)-5-(4-methoxyphenylmethylene)-3,4-dimethylthiazolidin-2-imine ()

- Key Differences :

- Core : Thiazolidin-2-imine vs. thiazolidin-2-one.

- Substituents: Dual 4-methoxyphenyl groups but lacks the bromoindolinone moiety. Synthesis: Derived from 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine and aryl isothiocyanates. Physical Properties: Semi-solid yellow or white solid, contrasting with the crystalline nature of the target compound .

Bromobenzyl/Chlorobenzylidene Derivatives

- Compound C : (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one ()

- Key Differences :

- Core : Imidazolidin-2-one vs. thiazolidin-2-one.

- Substituents: Bromobenzyl and chlorobenzylidene groups instead of bromoindolinone and methoxyphenyl imino. Characterization: Confirmed via $^1$H NMR, IR, and MS, similar to the target compound’s analytical workflow .

Structural Uniqueness of the Target Compound

- Dual Functionalization: The combination of bromoindolinone and methoxyphenyl imino groups enhances steric bulk and electron-withdrawing/electron-donating interactions compared to monosubstituted analogs.

- Synthetic Challenges: Unlike simpler thiazolidinones (e.g., ’s DMF-acetic acid reflux method), the target compound likely requires precise control of Z/E isomerism during condensation steps .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between 5-bromo-isatin derivatives and thiourea analogs in refluxing acetic acid. Key steps include:

- Reagent selection : Use of 1-(1,3-dioxoisoindolin-2-yl)thiourea and chloroacetic acid for thiazolidinone ring formation .

- Reaction optimization : Reflux for 2–6 hours to ensure complete cyclization .

- Purification : Recrystallization from DMF/ethanol mixtures yields products with 76–81% purity . Characterization involves 1H/13C NMR to confirm substituent positions and LC-MS to verify molecular weight and purity .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H NMR : Identifies protons on the indole (δ 10.2–11.1 ppm) and methoxyphenyl (δ 3.8–4.0 ppm) groups .

- 13C NMR : Confirms carbonyl (C=O, δ 170–175 ppm) and imine (C=N, δ 155–160 ppm) functionalities .

- LC-MS (ESI) : Detects [M+H]+ ions and monitors impurities (<5% by peak area) .

Q. How are reaction yields and purity optimized during synthesis?

- Solvent systems : Acetic acid/DMF mixtures enhance solubility of polar intermediates .

- Temperature control : Reflux at 110–120°C minimizes side reactions like hydrolysis .

- Workup : Sequential washing with ethanol and water removes unreacted starting materials .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments?

- DFT calculations : Compare experimental NMR/IR data with computed spectra for (4Z,5E) vs. (4E,5Z) isomers. For example, the Z-configuration at C5 is confirmed by matching calculated carbonyl stretching frequencies (FT-IR: 1680–1700 cm⁻¹) with experimental data .

- Docking studies : Assess steric clashes in E-isomers to rationalize preferential Z-selectivity in arylidene condensations .

Q. What strategies address low reactivity in electrophilic substitution of the thiazolidinone core?

- Activating groups : Introduce electron-donating substituents (e.g., methoxy) on the phenyl ring to enhance electrophilicity at C5 .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the thiazolidinone ring, facilitating halogenation or nitration .

- Regioselectivity analysis : Monitor substituent effects via Hammett plots to predict reaction outcomes .

Q. How do structural modifications impact biological activity in related compounds?

- Antifungal activity : Replace the 5-bromo group with electron-withdrawing substituents (e.g., -NO₂) to enhance interactions with fungal cytochrome P450 enzymes. IC₅₀ values correlate with Hammett σ constants .

- Oxindole derivatives : Modify the indolin-3-ylidene moiety to improve solubility (e.g., PEGylation) while retaining π-π stacking with protein targets .

Q. How can reaction mechanisms for domino syntheses be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.